Cdk9-IN-27 Exhibits Enhanced CDK9 Enzymatic Inhibition Relative to Closest Structural Analogs
Cdk9-IN-27 (Compound 6a) demonstrates a CDK9 IC50 of 0.424 μM, which is at the lower end of the inhibitory range (0.424–8.461 μM) reported for active analogs 4a, 6a, and 8a in the same study [1]. This suggests that among the synthesized aminopyridone-linked benzimidazoles, Cdk9-IN-27 exhibits superior potency against CDK9.
| Evidence Dimension | CDK9 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.424 μM |
| Comparator Or Baseline | Analogs 4a and 8a: IC50 range = 0.424–8.461 μM (exact individual values not specified in abstract) |
| Quantified Difference | Cdk9-IN-27 exhibits the lowest reported IC50 within the series, up to ~20-fold lower than the least potent analog in the range. |
| Conditions | In vitro CDK9 enzymatic assay |
Why This Matters
For researchers prioritizing maximal target engagement, Cdk9-IN-27's superior enzymatic potency within its series makes it the preferred tool compound.
- [1] Husseiny EM, Abulkhair HS, El-Hddad SS, Osama N, El-Zoghbi MS. Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. Future Med Chem. 2023;15(14):1213-1232. doi:10.4155/fmc-2023-0139. PMID: 37584185. View Source
